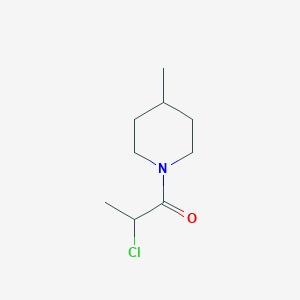
4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine, also known as 4-(3,4-dimethoxybenzyl)oxadiazol-3-amine, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects and has been used in a range of lab experiments.
Applications De Recherche Scientifique
4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine(3,4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amineDimethoxyphenyl)-1,2,5-oxadiazol-3-amine has been used in a variety of scientific research applications. It has been used in studies of the effects of oxidative stress on cell viability, apoptosis, and cell cycle arrest. It has also been used to study the effects of oxidative stress on the expression of genes involved in the regulation of apoptosis. Additionally, it has been used to study the effects of oxidative stress on the production of reactive oxygen species, and to study the effects of oxidative stress on the activity of antioxidant enzymes.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine(3,4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amineDimethoxyphenyl)-1,2,5-oxadiazol-3-amine is not yet fully understood. However, it is thought to act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. Additionally, it is thought to act as an anti-apoptotic agent, inhibiting apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine(3,4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amineDimethoxyphenyl)-1,2,5-oxadiazol-3-amine have been studied in a variety of cell types. In general, it has been found to reduce oxidative stress, inhibit apoptosis, and reduce cell cycle arrest. Additionally, it has been found to reduce the expression of genes involved in the regulation of apoptosis, and to reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine(3,4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amineDimethoxyphenyl)-1,2,5-oxadiazol-3-amine in lab experiments include its ease of synthesis, its low cost, and its ability to scavenge reactive oxygen species and reduce oxidative stress. However, there are some limitations to using this compound in lab experiments, including its lack of specificity for certain cell types, its potential to induce cell death in certain cell types, and its potential to induce unwanted side effects in certain cell types.
Orientations Futures
There are a number of potential future directions for the use of 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine(3,4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amineDimethoxyphenyl)-1,2,5-oxadiazol-3-amine in scientific research. These include further studies of its effects on oxidative stress and apoptosis, as well as studies of its potential therapeutic applications in various diseases. Additionally, further studies of its mechanism of action and its effects on the expression of genes involved in the regulation of apoptosis could provide valuable insight into its potential therapeutic applications. Additionally, further studies of its effects on the production of reactive oxygen species could provide insight into its potential use as an antioxidant. Finally, further studies of its potential side effects and its potential to induce cell death in certain cell types could provide valuable information for researchers.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-14-7-4-3-6(5-8(7)15-2)9-10(11)13-16-12-9/h3-5H,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHHOQEYWDIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone](/img/structure/B3038657.png)



![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B3038664.png)







